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Cat. No.: B605999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of

fluorophores. These dyes are renowned for their exceptional photophysical properties,

including high fluorescence quantum yields, sharp absorption and emission peaks, and good

photostability. BDP R6G is specifically designed to match the spectral characteristics of

Rhodamine 6G (R6G), a widely used fluorescent dye, making it an excellent alternative in

various applications. The amine functional group on BDP R6G allows for its covalent

conjugation to biomolecules, enabling their use as fluorescent probes in biological research

and drug discovery. This technical guide provides an in-depth overview of the fluorescence

quantum yield of BDP R6G amine, detailed experimental protocols for its characterization and

use, and a summary of its key applications.

Photophysical Properties of BDP R6G Amine
BDP R6G amine exhibits excellent brightness and photostability.[1] Its core photophysical

parameters are summarized in the table below. The high fluorescence quantum yield indicates

a very efficient conversion of absorbed light into emitted fluorescence.
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Parameter Value Reference

Fluorescence Quantum Yield

(Φ)
0.96 [1]

Absorption Maximum (λabs) 530 nm [1]

Emission Maximum (λem) 548 nm [1]

Molar Extinction Coefficient (ε) ~70,000 cm-1M-1 [1]

Solubility
Good in DMF, DMSO, and

alcohols

Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield of BDP R6G amine can be determined using a comparative

method, with a well-characterized fluorescent standard such as Rhodamine 6G.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated

fluorescence intensity and absorbance to that of a standard with a known quantum yield. The

equation used is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

Φ is the fluorescence quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

Subscripts X and ST denote the unknown sample and the standard, respectively.

Materials:

BDP R6G amine
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Rhodamine 6G (as a standard, Φ = 0.95 in ethanol)

Ethanol (spectroscopic grade)

UV-Vis spectrophotometer

Fluorometer

Quartz cuvettes (1 cm path length)

Procedure:

Preparation of Stock Solutions: Prepare stock solutions of BDP R6G amine and Rhodamine

6G in ethanol.

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the

BDP R6G amine and Rhodamine 6G in ethanol. The concentrations should be chosen to

yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner

filter effects.

Absorbance Measurement: For each dilution, measure the absorbance spectrum using the

UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 510

nm for both dyes).

Fluorescence Measurement:

Set the excitation wavelength of the fluorometer to 510 nm.

For each dilution, record the fluorescence emission spectrum.

Integrate the area under the emission curve for each spectrum to obtain the integrated

fluorescence intensity.

Data Analysis:

For both BDP R6G amine and Rhodamine 6G, plot the integrated fluorescence intensity

versus the absorbance at the excitation wavelength.
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Perform a linear regression for each data set to obtain the slope (gradient).

Using the equation above and the known quantum yield of Rhodamine 6G, calculate the

fluorescence quantum yield of BDP R6G amine. Since the same solvent is used for both

the sample and the standard, the refractive index term (η2X / η2ST) equals 1.
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Caption: Experimental workflow for determining relative fluorescence quantum yield.

Amine-Reactive Protein Labeling
The primary amine group of BDP R6G amine allows for its conjugation to proteins, typically

through the use of crosslinking reagents that create a reactive site on the dye (e.g., conversion

to an NHS ester) or by directly reacting with activated carboxyl groups on a protein. The

following is a general protocol for labeling a protein with an amine-reactive dye.

Materials:

BDP R6G NHS ester (amine-reactive form of the dye)

Protein of interest (in an amine-free buffer, e.g., PBS)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in the

Reaction Buffer. Amine-containing buffers like Tris must be avoided.

Dye Preparation: Immediately before use, dissolve the BDP R6G NHS ester in a small

amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

Labeling Reaction:

Slowly add the dye stock solution to the protein solution while gently stirring. A typical

starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized

for your specific protein.

Incubate the reaction for 1 hour at room temperature, protected from light.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b605999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the

reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

Purification: Separate the labeled protein from the unreacted dye and byproducts using a

size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g.,

PBS). The labeled protein will typically elute in the first colored fractions.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (530

nm).

Prepare Protein
(Amine-free buffer, pH 8.3-8.5)

Labeling Reaction
(1 hr, RT, dark)

Prepare BDP R6G NHS Ester
(in DMF or DMSO)

Quench Reaction
(Tris buffer)

Purify Conjugate
(Size-Exclusion Chromatography)

Characterize
(Determine Degree of Labeling)

Click to download full resolution via product page

Caption: Workflow for amine-reactive protein labeling.

Key Applications
Fluorescence Polarization Assays
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BODIPY dyes, including BDP R6G, are particularly well-suited for fluorescence polarization

(FP) assays due to their relatively long fluorescence lifetimes. FP is a powerful technique for

studying molecular interactions in solution, such as protein-ligand binding.

Principle: When a small fluorescent molecule (the tracer, e.g., BDP R6G amine-labeled ligand)

is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely

depolarized. When the tracer binds to a larger molecule (e.g., a protein receptor), its tumbling is

slowed, and the emitted light remains more polarized. This change in polarization can be used

to monitor binding events.

A common format is a competitive binding assay, where a labeled ligand and an unlabeled test

compound compete for the same binding site on a receptor. An effective inhibitor will displace

the fluorescent tracer, leading to a decrease in fluorescence polarization.
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Caption: Principle of a competitive fluorescence polarization assay.

Cellular Imaging
The high brightness and photostability of BODIPY dyes make them excellent probes for cellular

imaging. BDP R6G amine can be conjugated to antibodies, peptides, or other molecules to

visualize specific targets within cells. Its relatively nonpolar and neutral nature can also

facilitate cell permeability in certain contexts. The ability to fine-tune the chemical structure of

BODIPY dyes allows for the development of probes that localize to specific organelles.

Conclusion
BDP R6G amine is a high-performance fluorescent dye with an exceptional quantum yield and

spectral properties that make it a valuable tool for researchers. Its amine functionality allows for

straightforward conjugation to a wide range of biomolecules, enabling applications in

fluorescence polarization assays, cellular imaging, and other fluorescence-based detection

methods. The detailed protocols provided in this guide offer a starting point for the

characterization and application of BDP R6G amine in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b605999?utm_src=pdf-body
https://www.benchchem.com/product/b605999?utm_src=pdf-body
https://www.benchchem.com/product/b605999?utm_src=pdf-body
https://www.benchchem.com/product/b605999?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/p/bdp-r6g-nhs-ester
https://www.benchchem.com/product/b605999#bdp-r6g-amine-fluorescence-quantum-yield
https://www.benchchem.com/product/b605999#bdp-r6g-amine-fluorescence-quantum-yield
https://www.benchchem.com/product/b605999#bdp-r6g-amine-fluorescence-quantum-yield
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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